lithium;5-methyl-2H-cyclopenta[b]thiophen-2-ide
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Overview
Description
Lithium;5-methyl-2H-cyclopenta[b]thiophen-2-ide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of lithium;5-methyl-2H-cyclopenta[b]thiophen-2-ide involves several steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Lithium;5-methyl-2H-cyclopenta[b]thiophen-2-ide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and thioglycolic acid derivatives for condensation reactions . Major products formed from these reactions include aminothiophene derivatives and 3-hydroxy-2-thiophene carboxylic derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In material science, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of lithium;5-methyl-2H-cyclopenta[b]thiophen-2-ide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, cell proliferation, and microbial inhibition . The exact molecular targets and pathways may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Lithium;5-methyl-2H-cyclopenta[b]thiophen-2-ide can be compared with other thiophene derivatives, such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific structure and the resulting pharmacological and material properties .
Properties
CAS No. |
62291-23-0 |
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Molecular Formula |
C8H7LiS |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
lithium;5-methyl-2H-cyclopenta[b]thiophen-2-ide |
InChI |
InChI=1S/C8H7S.Li/c1-6-4-7-2-3-9-8(7)5-6;/h2-5H,1H3;/q-1;+1 |
InChI Key |
QWTHIKBCSVJSIU-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC2=C[CH-]SC2=C1 |
Origin of Product |
United States |
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